ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Catalog No.
S15645494
CAS No.
M.F
C23H25N3O4S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-me...

Product Name

ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

IUPAC Name

ethyl 4-[[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c1-5-30-22(29)16-7-10-17(11-8-16)24-21(28)19-13-20(27)26(4)23(31-19)25-18-9-6-14(2)15(3)12-18/h6-12,19H,5,13H2,1-4H3,(H,24,28)

InChI Key

OQFXPWWGOKBFJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C

Ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound featuring a thiazine ring structure, which is known for its diverse biological activities. The compound consists of an ethyl ester linked to a benzoate moiety and incorporates an imino group derived from 3,4-dimethylphenyl. The thiazine ring contributes to the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Oxidation: This may lead to the formation of hydroxylated derivatives, potentially altering biological activity.
  • Reduction: Reduction reactions can modify the imino group, producing different structural analogs.
  • Substitution: Electrophilic substitution can occur on the aromatic ring, allowing for the introduction of new functional groups.

Common Reagents and Conditions

Reactions typically utilize reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperatures and solvents like ethanol or dichloromethane are commonly employed to facilitate these reactions .

The biological activity of ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is largely attributed to its unique structural features. It has shown potential in enzyme inhibition studies and may interact with various biological targets, including receptors involved in signal transduction pathways. Its thiazine component suggests possible antimicrobial and anticancer properties, although specific studies are required to confirm these effects .

Synthetic Routes

The synthesis of ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves:

  • Formation of the Thiazinan Ring: This can be achieved by reacting suitable amines with carbonyl compounds in the presence of sulfur.
  • Introduction of the Benzoyl Group: The final product is synthesized through coupling intermediates with ethyl 4-aminobenzoate under appropriate conditions.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Automated reactors may be employed to maintain precise control over temperature, pressure, and reagent concentrations .

Ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug design due to its unique structure.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex molecules.
  • Material Science: It may also be utilized in developing specialty chemicals with unique properties .

Studies on the interactions of ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate with biological targets are essential for understanding its mechanism of action. Preliminary research suggests that it can bind to enzymes or receptors, potentially modulating their activity and influencing metabolic pathways .

Several compounds share structural similarities with ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinanContains a benzyl group and trifluoromethyl substituentPotentially enhanced binding affinity due to trifluoromethyl group
Methyl 4-{[(3-benzyl)-thiazine derivative]}Incorporates a benzene ring and thiazine structureInvestigated for medicinal applications targeting specific enzymes
5-(chloromethyl)-2-(trifluoromethyl)pyridineFeatures a pyridine ring with trifluoromethyl substitutionKnown for its insecticidal properties

These compounds highlight the unique structural attributes of ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-y]}carbonyl)amino]benzoate while showcasing variations in biological activity and applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

439.15657746 g/mol

Monoisotopic Mass

439.15657746 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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